4-[(3-Aminophenyl)amino]cyclohexanol
Description
Significance of Amino Alcohols in Organic Synthesis and Medicinal Chemistry
Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amino group (-NH₂, -NHR, or -NR₂) and a hydroxyl group (-OH). scbt.comalfa-chemistry.com This bifunctionality makes them highly versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures through reactions like nucleophilic substitutions and cyclizations. scbt.com Their ability to form hydrogen bonds and their hydrophilic nature contribute to their utility as solvents and high-boiling bases in industrial applications. alfa-chemistry.com
In medicinal chemistry, amino alcohols are fundamental building blocks for a vast array of bioactive molecules and pharmaceuticals. alfa-chemistry.comchemimpex.com Many amino acids and peptides contain these functional groups, and synthetic amino alcohols are crucial for creating derivatives with potential antimicrobial and antifungal properties. alfa-chemistry.com Furthermore, their inherent chirality makes them indispensable as chiral ligands and auxiliaries in asymmetric synthesis, a critical process for producing enantiomerically pure drugs to ensure efficacy and safety. alfa-chemistry.comdiva-portal.orgacs.org The development of efficient, stereoselective synthetic routes to access these scaffolds remains a significant focus of research, as they are key components in numerous natural products and potent drugs, including HIV-protease inhibitors and antidepressants. diva-portal.orgmdpi.com
Role of Arylamines as Building Blocks in Chemical Research
Arylamines, or aromatic amines, are organic compounds where an amino group is directly attached to an aromatic ring. fiveable.me This structural motif is a cornerstone of modern chemical research and industry, forming the core of many pharmaceuticals, agrochemicals, dyes, polymers, and other high-value organic materials. fiveable.meresearchgate.netnih.gov The reactivity of arylamines is distinct from their aliphatic counterparts; the aromatic ring influences the basicity of the amino group and allows for a range of reactions, most notably electrophilic aromatic substitution. fiveable.me
These reactions, along with others like diazotization to form diazonium salts, provide powerful tools for functionalizing the aromatic ring and introducing a wide variety of substituents. fiveable.me Diazonium salts are key intermediates for synthesizing aryl halides and azo compounds, the latter being fundamental to the dye industry. fiveable.me Modern synthetic methods, particularly transition-metal-catalyzed reactions like the Buchwald-Hartwig amination, have revolutionized the construction of carbon-nitrogen bonds, making the synthesis of complex arylamines more efficient and versatile. researchgate.net This has significantly expanded their application as redox auxiliaries, in polar crystals, and as organic semiconductors. ua.edu
Structural Context of 4-[(3-Aminophenyl)amino]cyclohexanol within Amino-Functionalized Cyclohexane (B81311) Systems
The compound this compound is a secondary amine that integrates two key structural motifs: a 1,4-substituted aminocyclohexanol ring and a 1,3-substituted aminophenyl (m-phenylenediamine) group. The cyclohexane ring provides a non-aromatic, three-dimensional scaffold, while the aniline (B41778) derivative introduces aromaticity and the potential for further functionalization.
The core of this molecule is the amino-functionalized cyclohexane system. Substituted cyclohexanols, such as 4-aminocyclohexanol and 3-aminocyclohexanol, are important intermediates in their own right, particularly in the synthesis of pharmaceuticals. chemimpex.comnih.govgoogle.comgoogle.com The spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring can exist in cis and trans diastereomeric forms, which can significantly influence the molecule's physical properties and biological activity. The synthesis of specific isomers, for example, through the stereoselective reduction of β-enaminoketones or the catalytic hydrogenation of aminophenols, is a key challenge in their preparation. nih.govgoogle.com In this compound, the cyclohexanol (B46403) is 1,4-disubstituted, linking the hydroxyl group and the secondary amine across the ring.
The arylamine portion is derived from m-phenylenediamine (B132917), where one amino group forms the link to the cyclohexyl ring. This leaves a primary amino group on the phenyl ring, offering a reactive site for subsequent chemical modifications. The combination of the aliphatic amino alcohol ring system with the aromatic diamine structure results in a molecule with distinct regions of polarity, flexibility, and reactivity.
Below are the chemical properties of the parent compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1094352-55-2 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| Synonyms | 4-(3-aminoanilino)cyclohexan-1-ol |
Data sourced from multiple chemical suppliers. chemicalbook.comeontrading.uk
Overview of Research Trajectories for Complex Amine-Alcohol Scaffolds
Research involving complex scaffolds that combine amine and alcohol functionalities is dynamic and multifaceted, driven by their potential in medicinal chemistry and materials science. A primary focus is the development of novel and efficient synthetic methodologies. This includes creating protecting-group-free syntheses and stereoselective methods to access specific isomers, which is crucial for drug discovery. diva-portal.orgresearchgate.net
Diversity-oriented synthesis (DOS) represents a significant research trajectory, where libraries of structurally diverse and complex small molecules are created from common building blocks like amino alcohols. diva-portal.orgnih.gov These libraries are then screened for biological activity, accelerating the discovery of new therapeutic agents. The goal is to produce unique, water-soluble, low-molecular-weight fragments suitable for fragment-based lead discovery (FBLD). nih.govacs.org
In materials science, amine-alcohol monomers are being explored for the creation of new functional polymers. For instance, they are used to synthesize biodegradable poly(ester amide) elastomers for soft-tissue engineering applications. nih.gov These materials offer tunable mechanical properties and the potential for surface modification via amine-based chemistries. nih.gov Furthermore, amino-functionalized systems, such as modified cyclodextrins, are being investigated for applications like drug delivery and CO₂ capture, highlighting the broad utility of incorporating amine functionalities into larger molecular frameworks. researchgate.netnih.govfrontiersin.org The overarching trend is to leverage the unique chemical properties of the amine-alcohol combination to design and construct highly functionalized molecules for targeted applications in medicine and advanced materials.
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(3-aminoanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H18N2O/c13-9-2-1-3-11(8-9)14-10-4-6-12(15)7-5-10/h1-3,8,10,12,14-15H,4-7,13H2 |
InChI Key |
WZFPESXWFZYTKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC(=C2)N)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies Involving the 4 3 Aminophenyl Amino Cyclohexanol Scaffold
Reactions of the Hydroxyl Group
The secondary hydroxyl group on the cyclohexyl ring provides another handle for derivatization, primarily through reactions that target oxygen nucleophilicity.
The hydroxyl group of 4-[(3-aminophenyl)amino]cyclohexanol can be converted to an ester through reaction with a carboxylic acid or its derivatives. The most common methods involve using highly reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
A key consideration in the esterification of this scaffold is the potential for competitive N-acylation of the two amino groups. As amines are generally more nucleophilic than alcohols, acylation will preferentially occur at the nitrogen atoms. Therefore, to achieve selective O-acylation, the amino groups must first be protected. Common amine protecting groups, such as tert-butoxycarbonyl (Boc) or benzyl, can be installed and later removed after the esterification is complete. An alternative strategy involves carefully controlling reaction conditions, such as using a less reactive acylating agent or specific catalysts that favor O-acylation, although this is often less straightforward. A relevant process involves the esterification of the similar 4-acetamido-cyclohexanol with acetic anhydride (B1165640), where the pre-existing amide group directs the reaction to the hydroxyl function. google.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic Anhydride |
| Acetone |
| Acetyl Chloride |
| Benzaldehyde |
| Benzoyl Chloride |
| Hydrogen |
| Lithium Aluminum Hydride (LiAlH₄) |
| 4-Methoxybenzaldehyde |
| Palladium |
| Platinum |
| Pyridine |
| Salicylaldehyde |
| Sodium Borohydride (B1222165) (NaBH₄) |
| Toluene (B28343) |
| Triethylamine |
Etherification
The hydroxyl group of the this compound scaffold is amenable to etherification, a common strategy to modify the polarity and steric profile of the molecule. The Williamson ether synthesis is a widely employed method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. wikipedia.orgmasterorganicchemistry.com
The reaction typically proceeds by treating the aminocyclohexanol with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to generate the corresponding alkoxide. wikipedia.org This is followed by the addition of a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The reaction is generally conducted at temperatures ranging from 50 to 100 °C. wikipedia.org
It is crucial to consider the chemoselectivity of this reaction, as the aminophenyl moiety also contains nucleophilic amino groups. However, the significantly higher acidity of the hydroxyl proton compared to the amine protons allows for selective deprotonation of the alcohol under controlled conditions.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Entry | Base | Alkyl Halide | Solvent | Temperature (°C) |
| 1 | NaH | CH₃I | DMF | 25-50 |
| 2 | KH | CH₃CH₂Br | Acetonitrile | 50-80 |
This table presents plausible conditions for the etherification of this compound based on general Williamson ether synthesis protocols.
Oxidation Reactions
Oxidation of the secondary alcohol in the this compound scaffold to the corresponding ketone provides a key intermediate for further functionalization. The choice of oxidant is critical to ensure selectivity and avoid undesired side reactions, such as oxidation of the amino groups.
Mild oxidation conditions are generally preferred. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or sodium chlorite (B76162) (NaClO₂), offer a highly selective method for the oxidation of alcohols in the presence of amines. nih.govmdpi.comorganic-chemistry.org This system operates under neutral or slightly basic pH, which helps in preserving the integrity of the amino functionalities. wur.nl
The reaction typically involves a catalytic amount of TEMPO and a stoichiometric amount of the co-oxidant in a biphasic solvent system, such as dichloromethane (B109758)/water, often with the addition of a phase-transfer catalyst.
Table 2: Plausible Reagents for Selective Oxidation of the Cyclohexanol (B46403) Moiety
| Entry | Oxidant System | Solvent | Key Features |
| 1 | TEMPO/NaOCl | CH₂Cl₂/H₂O | High selectivity for alcohols over amines. |
| 2 | TEMPO/NaClO₂ | Acetonitrile/Phosphate Buffer | Can be effective for substrates with sensitive functional groups. |
This table outlines suitable oxidation conditions for the selective conversion of the hydroxyl group in this compound to a ketone.
Cyclohexane (B81311) Ring Transformations
The stereochemistry and conformation of the cyclohexane ring in this compound are pivotal in determining its three-dimensional structure and, consequently, its utility in the design of complex molecules.
Stereochemical Inversion Studies
The stereochemistry of the hydroxyl and amino groups on the cyclohexane ring can be inverted, which is a crucial aspect in the synthesis of stereoisomerically pure compounds. The trans isomer is generally the thermodynamically more stable configuration, with both bulky substituents in equatorial positions.
The synthesis of specific stereoisomers can be achieved through stereoselective reduction of a 4-(arylamino)cyclohexanone precursor. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting cis and trans isomers. researchgate.net For instance, catalytic hydrogenation with certain catalysts can favor the formation of one isomer over the other.
Conformation Analysis in Solution and Solid State
The conformational preference of the cyclohexane ring in this compound is predominantly a chair conformation. In the more stable trans isomer, both the hydroxyl and the (3-aminophenyl)amino substituents occupy equatorial positions to minimize steric strain.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. In the ¹H NMR spectrum of trans-4-aminocyclohexanol (B47343), the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the amino group (H-4) typically appear as multiplets with large axial-axial coupling constants, confirming their equatorial orientation.
Table 3: Representative ¹H NMR Data for trans-4-Aminocyclohexanol
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1 (CH-OH) | ~3.55 | m |
| H-4 (CH-NH₂) | ~2.58 | m |
| Cyclohexyl (axial) | ~1.18 - 1.52 | m |
| Cyclohexyl (equatorial) | ~1.70 - 2.06 | m |
Data is based on typical values for trans-4-aminocyclohexanol and serves as a reference for the conformational analysis of the title compound.
Integration into Larger Molecular Architectures
The bifunctional nature of this compound, possessing two distinct amino groups and a hydroxyl group, makes it an excellent scaffold for the synthesis of complex molecular architectures, particularly heterocyclic compounds.
As a Building Block in Complex Heterocyclic Synthesis
The 1,3-arrangement of the amino groups on the phenyl ring of this compound is a classic precursor for the synthesis of fused heterocyclic systems. For instance, condensation of the vicinal diamino functionality with 1,2-dicarbonyl compounds leads to the formation of quinoxalines. niscpr.res.insid.irorientjchem.org This reaction is often catalyzed by acids and proceeds under mild conditions. sid.irnih.gov
The reaction involves the initial formation of a diimine intermediate from the diamine and the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield the quinoxaline (B1680401) ring system. A wide variety of substituted quinoxalines can be synthesized by varying the dicarbonyl component. niscpr.res.inrsc.org
Furthermore, the aminophenyl moiety can be derivatized to form amides, which can then undergo intramolecular cyclization reactions. For example, acylation of the amino group with a suitable carboxylic acid derivative, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃), can lead to the formation of benzimidazole (B57391) derivatives. Similarly, if the amino group is part of a β-arylethylamine structure, a Bischler-Napieralski reaction can be employed to construct dihydroisoquinoline scaffolds. jk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.org
Table 4: Examples of Heterocyclic Systems Derived from Aryl Diamines
| Diamine Precursor | Reagent | Heterocyclic Product | Reaction Type |
| o-Phenylenediamine | 1,2-Diketone | Quinoxaline | Condensation |
| o-Phenylenediamine | Carboxylic Acid/Aldehyde | Benzimidazole | Condensation/Cyclization |
| β-Arylethylamide | POCl₃ | Dihydroisoquinoline | Bischler-Napieralski |
This table illustrates common synthetic routes to complex heterocycles from precursors analogous to the aminophenyl moiety of the title compound.
As a Ligand in Metal-Catalyzed Processes
The this compound molecule possesses multiple heteroatoms with lone pairs of electrons—specifically two nitrogen atoms and one oxygen atom—making it a compelling candidate for a multidentate ligand in metal-catalyzed reactions. The spatial arrangement of the amino and hydroxyl groups allows for the formation of stable chelate rings with a metal center, which can significantly influence the catalytic activity and selectivity of the resulting complex.
The molecule can potentially act as a bidentate or tridentate ligand. The primary aromatic amine and the secondary amine can coordinate to a metal center, forming an N,N-bidentate ligand. Alternatively, the secondary amine and the cyclohexanol's hydroxyl group could function as an N,O-bidentate ligand. Such N,O-bidentate ligands have been effectively employed in palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net The aniline (B41778) moiety itself is a common feature in ligands for palladium-catalyzed reactions, including C-H functionalization. acs.orgnih.gov
The specific coordination mode would depend on the metal precursor, solvent, and reaction conditions. For instance, in a palladium-catalyzed cross-coupling reaction, the ligand could coordinate to the palladium center, influencing the oxidative addition and reductive elimination steps of the catalytic cycle. rsc.org The steric and electronic properties of the ligand, dictated by the cyclohexyl and phenyl groups, are crucial for the stability and reactivity of the catalyst. rsc.org The development of catalysts from aminophenol-based ligands has shown considerable impact in catalysis research, highlighting the potential of molecules with similar functionalities. derpharmachemica.com
The inherent chirality of the cyclohexanol ring (due to the four different substituents on the ring) suggests that enantiomerically pure forms of this compound could serve as chiral ligands in asymmetric catalysis. Chiral amino alcohols are a well-established class of ligands for a variety of enantioselective transformations, including additions of organozinc reagents to aldehydes. rsc.orgglobethesis.comalfa-chemistry.com
| Coordinating Atoms | Ligand Type | Potential Metal Center | Potential Catalytic Application | Relevant Analogs |
|---|---|---|---|---|
| Secondary Amine (N), Hydroxyl (O) | N,O-Bidentate | Palladium (Pd), Copper (Cu) | Suzuki or Heck Cross-Coupling | Aminophenol-based ligands derpharmachemica.com, Schiff-base ligands researchgate.net |
| Primary Amine (N), Secondary Amine (N) | N,N-Bidentate | Palladium (Pd), Rhodium (Rh) | C-H Amination, Hydrogenation | Bis(diphenylphosphino)aniline ligands scilit.com |
| Primary Amine (N), Secondary Amine (N), Hydroxyl (O) | N,N,O-Tridentate | Ruthenium (Ru), Iron (Fe) | Asymmetric Transfer Hydrogenation | Amino alcohol-derived pseudo-peptides mdpi.com |
Bioconjugation Chemistry
Bioconjugation involves the covalent linking of molecules to biomacromolecules such as peptides, proteins, or saccharides. The functional groups on this compound provide distinct handles for such modifications.
Peptide or Saccharide Linkages:
The primary aromatic amine is the most accessible functional group for forming stable amide bonds with carboxylic acids present on peptides or modified sugars. biosyn.comcreative-biolabs.com This reaction is typically mediated by peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) often in the presence of additives like HOBt to minimize side reactions. bachem.comamericanpeptidesociety.orgpeptide.com This strategy allows for the direct conjugation of the scaffold to the C-terminus of a peptide or to acidic residues like aspartic acid or glutamic acid within a peptide sequence.
| Functional Group | Biomolecule Target | Linkage Type | Coupling Chemistry |
|---|---|---|---|
| Primary Aromatic Amine | Peptide (C-terminus, Asp, Glu) | Amide | Carbodiimide coupling (EDC/NHS) rsc.orgnih.gov |
| Secondary Cyclohexanol | Activated Saccharide (e.g., Glycosyl Halide) | Glycosidic (Ether) | Glycosylation masterorganicchemistry.comyoutube.com |
| Primary Aromatic Amine | Aldehyde-modified Saccharide | Imine (reducible to Amine) | Reductive Amination frontiersin.org |
The secondary hydroxyl group on the cyclohexanol ring offers a site for forming glycosidic bonds. masterorganicchemistry.com This process, known as glycosylation, would involve reacting the alcohol with an activated sugar derivative (a glycosyl donor), such as a glycosyl halide or trichloroacetimidate, under appropriate catalytic conditions. This allows for the attachment of mono- or polysaccharides to the scaffold, creating glycoconjugates. Studies have shown that cyclohexanol itself can be glycosylated by certain organisms, indicating the chemical feasibility of this transformation. nih.gov While direct chemical glycosylation of secondary alcohols in complex molecules can be challenging and may require specific protecting group strategies, it remains a viable path for derivatization. acs.org
Furthermore, the primary amine can undergo reductive amination with an aldehyde-containing biomolecule. For instance, the reducing end of a saccharide can be opened to reveal an aldehyde, which can then form a Schiff base with the amine, followed by reduction to a stable secondary amine linkage. frontiersin.org This provides an alternative method for attaching carbohydrate moieties.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as the foundation for structural analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group identity.
For 4-[(3-Aminophenyl)amino]cyclohexanol, the spectra would be expected to show distinct signals corresponding to the protons and carbons of the two main structural components: the substituted cyclohexanol (B46403) ring and the 3-aminophenyl group.
Key Expected NMR Spectral Features:
Cyclohexanol Ring: The signals for the protons on the cyclohexane (B81311) ring would typically appear in the aliphatic region (δ 1.0–4.0 ppm). The protons on the carbon bearing the hydroxyl group (CH-OH) and the carbon bearing the amino group (CH-NH) would be shifted downfield due to the deshielding effects of the electronegative oxygen and nitrogen atoms. The stereochemical relationship (cis or trans) between the hydroxyl and amino substituents significantly influences the chemical shifts and, more importantly, the coupling constants (J-values) of these methine protons. An axial proton typically exhibits larger coupling constants to adjacent axial protons (J_ax-ax ≈ 10–13 Hz) compared to axial-equatorial or equatorial-equatorial couplings (J_ax-eq ≈ 2–5 Hz, J_eq-eq ≈ 2–4 Hz). Analysis of these coupling constants is critical for confirming the stereochemistry of the molecule.
3-Aminophenyl Group: The aromatic region of the ¹H NMR spectrum (δ 6.0–7.5 ppm) would display signals for the four protons on the benzene (B151609) ring. The substitution pattern would lead to a characteristic set of splitting patterns. Similarly, the ¹³C NMR spectrum would show six distinct signals for the aromatic carbons.
Amine and Hydroxyl Protons: The chemical shifts of the N-H and O-H protons are variable and depend on factors like solvent, concentration, and temperature. They often appear as broad singlets.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Cyclohexane CH₂ | 1.20 - 2.20 | Cyclohexane CH₂ | 30.0 - 36.0 |
| Cyclohexane CH-OH | 3.50 - 4.00 | Cyclohexane CH-OH | 68.0 - 72.0 |
| Cyclohexane CH-NH | 3.20 - 3.70 | Cyclohexane CH-NH | 50.0 - 55.0 |
| Phenyl C-H | 6.10 - 7.10 | Phenyl C-H | 100.0 - 120.0 |
| Phenyl C-NH₂ | 147.0 - 150.0 | Phenyl C-NH₂ | 147.0 - 150.0 |
| Phenyl C-NH | 148.0 - 151.0 | Phenyl C-NH | 148.0 - 151.0 |
| -NH₂ | 3.50 - 4.50 (broad) | ||
| -NH- | 3.80 - 4.80 (broad) | ||
| -OH | 1.50 - 3.00 (broad) |
2D NMR Techniques for Connectivity and Conformational Analysis
While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecule's connectivity and conformation.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton-proton connectivities throughout the cyclohexane ring, confirming the ring structure.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. This allows for the definitive assignment of each carbon signal based on the assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule. For instance, HMBC could show a correlation from the N-H proton of the secondary amine to carbons in both the phenyl ring and the cyclohexyl ring, confirming the linkage point.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the definitive technique for determining stereochemistry. For example, in a cis-isomer, a NOESY experiment would show a spatial correlation between the methine protons at the C1 and C4 positions of the cyclohexane ring. In contrast, the trans-isomer would not show this correlation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
HRMS can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₁₂H₁₈N₂O, HRMS would be used to confirm the exact mass of the molecular ion ([M+H]⁺), distinguishing it from any other combination of atoms that might have the same nominal mass.
Table 2: HRMS Data for Molecular Formula Confirmation
| Formula | Nominal Mass | Calculated Exact Mass ([M+H]⁺) |
| C₁₂H₁₈N₂O | 206 | 207.1492 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
In tandem mass spectrometry (MS/MS), ions of a specific m/z (like the molecular ion) are selected and then fragmented further by collision with an inert gas. Analyzing the resulting fragment ions provides valuable information about the molecule's structure.
A plausible fragmentation pathway for this compound would involve initial cleavages at the weakest bonds.
Key Expected Fragmentations:
Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the molecular ion.
C-N Bond Cleavage: Cleavage of the bond between the cyclohexane ring and the secondary amine nitrogen would result in ions corresponding to the aminophenyl fragment and the aminocyclohexanol fragment.
Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, leading to a series of smaller ions.
Table 3: Predicted Key Fragments in MS/MS Analysis
| m/z of Fragment Ion | Proposed Identity/Loss |
| 207.1492 | [M+H]⁺ (Molecular Ion) |
| 189.1386 | [M+H - H₂O]⁺ |
| 115.1179 | [C₆H₁₃NO]⁺ (Aminocyclohexanol fragment) |
| 108.0811 | [C₆H₈N₂]⁺ (Phenylenediamine fragment) |
| 93.0573 | [C₆H₇N]⁺ (Aniline fragment) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies (wavenumbers), making these methods excellent for identifying the functional groups present in a molecule.
For this compound, the key functional groups are the O-H group of the alcohol, the N-H groups of the primary and secondary amines, C-O and C-N bonds, aliphatic C-H bonds, and the aromatic ring.
Table 4: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |
| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |
| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Medium (one band) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| N-H | Bend | 1550 - 1650 | Medium |
| C-O (Alcohol) | Stretch | 1050 - 1260 | Strong |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium |
The presence of sharp, distinct peaks in these regions would confirm the existence of the corresponding functional groups within the molecular structure.
Chromatographic Methods for Purity and Isomer Ratio Determination
Chromatography is a cornerstone for the analytical assessment of this compound, enabling the separation of the main component from closely related impurities and its various stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile organic compounds and is extensively used in all stages of drug development for quality control and impurity checks. amazonaws.com For this compound, HPLC can be adapted to assess both chemical purity and the ratio of its stereoisomers (enantiomeric or diastereomeric excess).
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode for purity analysis. In this method, the compound is separated on a nonpolar stationary phase, such as C18-silica, using a polar mobile phase. Impurities arising from the synthesis, such as unreacted starting materials (e.g., 3-aminophenol, 4-hydroxycyclohexanone) or by-products, will typically have different polarities and thus different retention times, allowing for their separation and quantification. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophore of the aminophenyl group. reddit.com
Enantiomeric/Diastereomeric Excess: Since this compound possesses multiple chiral centers, it can exist as different stereoisomers. Separating these isomers is crucial as they may have different biological activities. This separation cannot be achieved on standard achiral columns. There are two main HPLC strategies for this purpose:
Indirect Method: This involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). nih.govscispace.com
Direct Method: This is the more common approach and involves the use of a Chiral Stationary Phase (CSP). nih.govscispace.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for separating a wide range of enantiomeric compounds, including amines and alcohols. phenomenex.comnih.gov The separation occurs based on the differential interactions between the enantiomers and the chiral selector of the stationary phase. sigmaaldrich.com Normal-phase (using solvents like hexane (B92381) and alcohol) or reversed-phase conditions can be employed depending on the specific CSP and analyte. phenomenex.comnih.gov
The data below summarizes typical conditions that could be applied for the HPLC analysis of this compound and related compounds.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation (Direct Method) |
| Stationary Phase | Octadecylsilyl Silica (B1680970) (C18), 5 µm | Chiral Stationary Phase (e.g., Amylose or Cellulose derivative on silica) |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with modifiers (e.g., 0.1% TFA or buffer) | n-Hexane/Isopropanol (B130326) or other alcohol mixtures |
| Detection | UV-Vis Detector (e.g., at 254 nm) | UV-Vis Detector |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Purpose | Quantify chemical impurities and degradation products. | Determine enantiomeric or diastereomeric ratio/excess. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility and polar nature of this compound, stemming from its amino and hydroxyl functional groups, direct analysis by GC is challenging. These polar groups can cause poor peak shape and irreversible adsorption onto the GC column. sigmaaldrich.com
Therefore, chemical derivatization is a required prerequisite to analysis. jfda-online.com This process converts the polar functional groups into less polar, more volatile derivatives. sigmaaldrich.com Common derivatization strategies for compounds containing amino and hydroxyl groups include:
Silylation: Reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. TBDMS derivatives are often preferred due to their increased stability against hydrolysis. sigmaaldrich.com
Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form stable amide and ester derivatives.
Once derivatized, the compound and any volatile impurities can be effectively separated on a low-polarity capillary GC column and detected by a mass spectrometer. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, allowing for the confident identification of impurities from the synthesis, such as residual solvents or volatile by-products.
Table 2: General Workflow for GC-MS Analysis
| Step | Description | Example Reagents/Conditions |
| 1. Derivatization | The sample is reacted to convert polar -OH and -NH groups into volatile derivatives. | MTBSTFA in pyridine (B92270); heat at 60-70°C for 30-60 min. |
| 2. GC Separation | The derivatized sample is injected into the GC. Separation occurs on a capillary column. | Column: DB-5ms or similar. Temp Program: 100°C to 280°C ramp. |
| 3. MS Detection | Compounds are fragmented and detected by the mass spectrometer. | Electron Ionization (EI, 70 eV). |
| 4. Data Analysis | Impurities are identified by comparing their mass spectra to library databases (e.g., NIST). | Identification of synthetic by-products and residual starting materials. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique invaluable for qualitatively monitoring the progress of a chemical reaction. libretexts.orgyoutube.com In the synthesis of this compound, TLC can be used to determine the point at which the starting materials have been consumed and the product has formed. libretexts.org
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel). libretexts.org Alongside it, spots of the pure starting materials (e.g., 3-aminophenol) are also applied as standards. A "co-spot," containing both the reaction mixture and the starting material, is often used to aid in identification. libretexts.org The plate is then developed in a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane and ethyl acetate (B1210297). rsc.orgresearchgate.net
After development, the spots are visualized, commonly under UV light (since the aromatic ring of the compound is UV-active). The reaction is considered complete when the spot corresponding to the limiting reactant disappears from the reaction mixture lane and a new spot, corresponding to the product, appears with a distinct Retention Factor (Rf) value. libretexts.org
Table 3: Example of TLC for Reaction Monitoring
| Lane on TLC Plate | Description | Expected Observation (During Reaction) | Expected Observation (Reaction Complete) |
| 1 (Standard) | Starting Material (e.g., 3-Aminophenol) | Single spot at a specific Rf. | Single spot at a specific Rf. |
| 2 (Co-spot) | Mixture of Standard + Reaction Aliquot | Two spots: starting material and product. | One spot (product), as starting material is gone. |
| 3 (Reaction) | Aliquot from reaction mixture | Two spots: diminishing starting material and growing product spot. | Single spot corresponding to the product. |
Titrimetric Methods for Bulk Material Purity (e.g., Non-Aqueous Titration)
Aromatic amines are often too weakly basic to be titrated accurately in water. gfschemicals.commetrohm.com However, in an acidic non-aqueous solvent such as anhydrous glacial acetic acid, their basicity is enhanced. mt.com This allows for a sharp and clear endpoint when titrated with a strong acid, typically perchloric acid dissolved in glacial acetic acid. metrohm.commt.com The perchloric acid reacts with the acetic acid solvent to form the strongly acidic onium ion (CH₃COOH₂⁺), which then readily protonates the weakly basic amine. mt.com
The endpoint of the titration can be determined potentiometrically with a suitable electrode or visually using an indicator like crystal violet or α-naphtholbenzein. jetir.org This technique is a standard pharmacopoeial method for the assay of many basic drugs and provides a direct measure of the total basic content, which is correlated to the purity of the compound. vedantu.comjetir.org
Table 4: Key Parameters for Non-Aqueous Titration
| Parameter | Description |
| Analyte | This compound (a weak base) |
| Solvent | Glacial Acetic Acid (enhances the basicity of the analyte) |
| Titrant | 0.1 M Perchloric Acid (HClO₄) in Glacial Acetic Acid |
| Endpoint Detection | Potentiometric or visual indicator (e.g., Crystal Violet) |
| Principle | The basic amine group is protonated by the strong acid titrant in a non-aqueous medium. |
| Result | Provides the percentage purity (% assay) of the bulk drug substance. |
Theoretical and Computational Studies of 4 3 Aminophenyl Amino Cyclohexanol
Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For a molecule like 4-[(3-Aminophenyl)amino]cyclohexanol, DFT can provide fundamental insights into its structure, stability, and reactivity.
DFT calculations are used to determine the electronic structure of a molecule, which in turn predicts its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.
In studies of related compounds, such as 1-phenylcyclohexylamine (B1663984) analogues, DFT has been employed to generate various quantum chemical descriptors. researchgate.netmedjchem.comresearchgate.net These descriptors, including orbital energies, atomic charges, and dipole moments, are then used to build Quantitative Structure-Activity Relationship (QSAR) models that correlate the electronic structure with biological activity. researchgate.netmedjchem.com For this compound, the nitrogen and oxygen atoms are expected to be key sites for electrophilic attack, and the aromatic ring would be susceptible to electrophilic substitution, facts that can be quantified and mapped using DFT-derived electrostatic potential maps. journalirjpac.com
Table 1: Key Electronic Descriptors from DFT and Their Significance
| Descriptor | Significance |
| HOMO Energy | Indicates the ability to donate an electron; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates the ability to accept an electron; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity. |
| Electron Density | Shows the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
| Electrostatic Potential | Maps regions of positive and negative potential, predicting sites for non-covalent interactions and chemical reactions. |
The non-planar cyclohexane (B81311) ring of this compound can exist in several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to minimized angle and torsional strain. maricopa.eduegyankosh.ac.in The two substituents, the hydroxyl group and the (3-aminophenyl)amino group, can be positioned in either axial or equatorial positions on the chair frame.
Computational conformational analysis can predict the relative stabilities of these different arrangements. For substituted cyclohexanes, there is a strong energetic preference for bulky substituents to occupy the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. maricopa.edulibretexts.org In the case of this compound, both the hydroxyl and the aminophenylamino groups are substantial in size. Depending on whether the molecule is a cis or trans isomer, the relative stability of the conformers will change.
For the trans isomer (1,4-disubstituted), the most stable conformation would have both substituents in equatorial positions (di-equatorial).
For the cis isomer, one substituent must be axial and the other equatorial. The bulkier (3-aminophenyl)amino group would preferentially occupy the equatorial position to minimize steric strain. libretexts.org
DFT calculations can precisely quantify the energy differences between these conformers, providing a detailed energy landscape and predicting the dominant conformation at equilibrium.
Theoretical calculations are invaluable for mapping out the reaction mechanisms of a molecule. By calculating the energies of reactants, products, and intermediate transition states, a complete reaction coordinate can be plotted. This analysis allows for the determination of activation energies, which are crucial for predicting reaction rates.
For this compound, potential reactions for study could include N-acylation of the amino groups, oxidation of the hydroxyl group, or electrophilic substitution on the aromatic ring. Transition state analysis using DFT would identify the lowest energy pathway for these transformations, revealing the geometry of the high-energy transition state and providing insights into the reaction mechanism.
DFT calculations can simulate molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the vibrational frequencies and their intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to aid in the assignment of specific spectral bands to the vibrations of particular functional groups (e.g., O-H stretch, N-H stretch, C-N stretch).
Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT). This method predicts the wavelengths of maximum absorption (λmax) in an ultraviolet-visible (UV-Vis) spectrum, corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals. In studies of aminophenol derivatives, such calculations have been used to explain observed hyperchromic (increase in absorption intensity) and bathochromic (shift to longer wavelength) effects upon substitution. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Conformational Space
While quantum mechanics provides a detailed electronic picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics and a set of parameters known as a force field. mdpi.comnih.gov
For this compound, MD simulations are particularly useful for exploring its conformational space in a solution. The presence of a solvent can significantly influence conformational preferences. gmu.edu For instance, the hydrogen bonding capacity of the amino and hydroxyl groups with water molecules could stabilize conformations that might be less favorable in the gas phase. MD simulations can track the transitions between different chair conformations (ring flipping) and the rotation of substituents, providing a dynamic view of the molecule's flexibility and its interactions with the surrounding solvent molecules. mdpi.comresearchgate.net
In Silico Modeling of Molecular Interactions
In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. researchgate.net This method is fundamental in drug discovery and materials science. researchgate.net
Given its structure, this compound possesses functional groups (amino and hydroxyl) capable of forming hydrogen bonds, and an aromatic ring that can participate in π-stacking interactions. Molecular docking studies could be performed to investigate its potential binding to various biological targets. For instance, studies on aminophenol and arylcyclohexylamine derivatives have used docking to predict their binding affinity to enzymes like cyclooxygenase (COX) or the N-methyl-D-aspartate (NMDA) receptor. researchgate.netmedjchem.comcitedrive.com Such simulations score different binding poses based on factors like intermolecular forces and geometric complementarity, identifying the most likely binding mode and estimating the strength of the interaction. researchgate.net
Ligand-Target Binding Prediction (e.g., Enzyme and Receptor Interactions)
Ligand-target binding prediction is a cornerstone of computational drug discovery, aiming to forecast the interaction between a small molecule (a ligand), such as this compound, and a biological macromolecule (a target), typically a protein enzyme or receptor. This process commonly involves molecular docking simulations, which predict the preferred orientation of a ligand when bound to a target to form a stable complex. The strength of this interaction is estimated using a scoring function, which calculates a binding affinity or energy.
For a molecule like this compound, which possesses structural motifs common in kinase inhibitors (an aminophenyl group and a cyclic scaffold), protein kinases would be a logical class of targets to investigate. nih.govbohrium.comnih.gov Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. bohrium.comnih.gov
Hypothetical Docking Study Protocol:
Target Selection: A panel of protein kinases with known 3D structures, available from repositories like the Protein Data Bank (PDB), would be selected. bohrium.com
Ligand Preparation: The 3D structure of this compound would be generated and energetically minimized.
Molecular Docking: Docking software would be used to place the ligand into the ATP-binding site of each selected kinase. bohrium.com This site is a common target for inhibitors. bohrium.comacs.org
Scoring and Analysis: The resulting binding poses would be evaluated using scoring functions to predict binding affinity. nih.gov Favorable interactions, such as hydrogen bonds between the ligand's amino and hydroxyl groups and key residues in the kinase's hinge region, would be analyzed. bohrium.com
The outcomes of such studies can predict which kinases the compound is most likely to inhibit, providing a basis for experimental validation.
Table 1: Potential Interaction Points for this compound in a Kinase ATP-Binding Site
| Functional Group of Ligand | Potential Interacting Residue Type in Target | Type of Interaction |
| 3-Amino Group | Hinge Region Residues | Hydrogen Bond Donor/Acceptor |
| Cyclohexanol (B46403) Hydroxyl Group | Catalytic Loop Residues | Hydrogen Bond Donor/Acceptor |
| Phenyl Ring | Hydrophobic Pocket | Hydrophobic/Aromatic Stacking |
| Cyclohexyl Ring | Hydrophobic Regions | van der Waals Forces |
Pharmacophore Modeling for Structural Design
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. acs.orgnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). nih.govmdpi.com
For this compound, a ligand-based pharmacophore model could be developed if a set of structurally similar molecules with known biological activity against a specific target were available. nih.gov The model would be generated by aligning these active compounds and extracting their common chemical features. acs.org
Hypothetical Pharmacophore Model Features:
One Hydrogen Bond Donor (HBD): Represented by the primary amine or the secondary amine.
One Hydrogen Bond Donor/Acceptor (HBD/HBA): Represented by the hydroxyl group on the cyclohexanol ring.
One Aromatic Ring (AR): The aminophenyl group.
One Hydrophobic Feature (H): The cyclohexyl scaffold.
This model could then serve as a 3D query to screen large virtual compound libraries to identify new molecules with a high probability of being active. acs.org It also provides a blueprint for the rational design of new derivatives with potentially improved potency or selectivity.
Table 2: Key Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Binding |
| Hydrogen Bond Donor (HBD) | -NH2 and -NH- groups | Forms directed interactions with electronegative atoms (e.g., oxygen, nitrogen) in the target's binding site. |
| Hydrogen Bond Acceptor (HBA) | Oxygen atom in the -OH group, Nitrogen atoms | Accepts hydrogen bonds from donor groups in the target. |
| Aromatic Ring (AR) | Phenyl group | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic Group (H) | Cyclohexyl ring | Occupies hydrophobic pockets within the binding site. |
Application of Graph Neural Networks and Cheminformatics for Compound Analysis
Cheminformatics combines computational methods to analyze chemical data. A particularly powerful tool within this field is the use of Graph Neural Networks (GNNs), a type of artificial intelligence architecture well-suited for molecular analysis. mdpi.comarxiv.org In this approach, molecules are represented as graphs, where atoms are nodes and chemical bonds are edges. petar-v.comyoutube.com
GNNs can be trained on large datasets of molecules to learn the intricate relationships between a compound's structure and its properties. arxiv.org This allows them to predict a wide range of characteristics for a novel or uncharacterized molecule like this compound.
Potential Applications for this compound:
Property Prediction: A trained GNN model could predict physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. chemrxiv.org
Activity Prediction: By training on data from bioactivity databases, a GNN could predict the likelihood that the compound will be active against various biological targets (e.g., specific kinases). mdpi.comarxiv.org
De Novo Design: Generative GNN models can be used to design novel molecular structures based on a learned chemical space, potentially creating new derivatives of this compound with optimized properties. youtube.com
The strength of GNNs lies in their ability to automatically learn relevant features from the molecular graph, bypassing the need for manual feature engineering that is common in traditional machine learning methods. arxiv.org This makes them a powerful and efficient tool for modern computational drug discovery. mdpi.com
Role As a Key Intermediate and Scaffold in Advanced Chemical Synthesis
Versatility in Accessing Chiral Compounds and Stereoisomers
The cyclohexanol (B46403) ring in 4-[(3-Aminophenyl)amino]cyclohexanol contains multiple stereocenters, leading to the existence of various stereoisomers. The spatial arrangement of the substituents on the cyclohexane (B81311) ring can significantly influence the biological activity of the molecule and its derivatives. The ability to selectively synthesize or separate these stereoisomers is crucial for developing enantiomerically pure compounds with optimized pharmacological profiles.
The synthesis of aminocyclohexanol derivatives with specific stereochemistry has been an area of active research. Methodologies for the synthesis of both cis- and trans-aminocyclohexanols have been developed, often involving the reduction of β-enaminoketones or the stereoselective opening of epoxides. mdpi.comresearchgate.netresearchgate.net For instance, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones can yield diastereomeric mixtures of cis- and trans-3-aminocyclohexanols, which can then be separated. mdpi.comresearchgate.net
Furthermore, chiral resolution is a common strategy to separate enantiomers of racemic aminocyclohexanol derivatives. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)- or (S)-mandelic acid, followed by fractional crystallization. acs.orgresearchgate.net This approach allows for the isolation of both enantiomers with high enantiomeric excess. acs.orgresearchgate.net Enzymatic and chemoenzymatic methods also offer powerful tools for the stereoselective synthesis of chiral amino alcohols. nih.gov These established synthetic and separation techniques can be applied to this compound to access its specific stereoisomers, which can then be used as chiral building blocks in the synthesis of complex molecules.
Development of Diverse Compound Libraries Based on the Core Structure
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate structurally diverse and complex small molecules from simple starting materials. nih.govresearchgate.net The this compound scaffold is well-suited for DOS due to its multiple functional groups that can be selectively modified.
The primary aromatic amine, the secondary amine, and the hydroxyl group on the cyclohexanol ring serve as convenient handles for introducing a wide range of chemical diversity. For example, the aromatic amine can be acylated, alkylated, or used in coupling reactions to introduce various substituents. The secondary amine can be similarly functionalized, and the hydroxyl group can be esterified, etherified, or oxidized.
By systematically varying the building blocks attached to these functional groups, a large and diverse library of compounds based on the this compound core can be generated. ijpsr.comimperial.ac.uknih.gov This approach allows for the exploration of a broad chemical space and increases the probability of identifying novel compounds with desired biological activities. While specific examples of compound libraries based on this compound are not yet reported in the literature, the principles of combinatorial chemistry and DOS strongly support its potential as a valuable scaffold for such endeavors.
Applications Beyond Pharmaceuticals (e.g., Materials Science, Catalysis)
While specific applications of this compound in materials science and catalysis are not reported, its structural features suggest potential uses in these fields.
Materials Science: The presence of multiple amine and hydroxyl groups makes this compound a candidate for use as a monomer or cross-linking agent in the synthesis of polymers. These functional groups can participate in polymerization reactions to form polyamides, polyurethanes, or epoxy resins. The rigid cyclohexyl core could impart thermal stability and specific mechanical properties to the resulting polymers. Furthermore, the aromatic ring could be functionalized to introduce properties such as conductivity or photoresponsiveness.
Catalysis: The diamine structure of this compound makes it a potential ligand for the coordination of metal catalysts. Chiral versions of such ligands are highly sought after for asymmetric catalysis. The amino groups can chelate to a metal center, creating a stable complex that can catalyze a variety of organic transformations. The cyclohexanol backbone provides a defined three-dimensional structure that can influence the stereochemical outcome of a catalyzed reaction. While no specific catalytic applications of this compound have been documented, the broader class of diamine-containing ligands is well-established in the field of catalysis.
Structure Activity Relationship Sar Studies on Compounds Incorporating the 4 3 Aminophenyl Amino Cyclohexanol Motif
Impact of Substitution Patterns on Chemical and Biological Interactions
The biological activity of derivatives of 4-[(3-aminophenyl)amino]cyclohexanol can be significantly modulated by the introduction of various substituents on both the aminophenyl and cyclohexanol (B46403) rings. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn govern its absorption, distribution, metabolism, excretion, and, most importantly, its affinity for a biological target.
To illustrate the impact of these substitutions, consider the following hypothetical data table, which showcases how different functional groups at various positions could influence the inhibitory concentration (IC50) against a specific enzyme.
| Compound ID | R1 (Aminophenyl Ring) | R2 (Cyclohexanol Ring) | Biological Activity (IC50, µM) |
| 1a | H | H | 10.5 |
| 1b | 4-Cl | H | 5.2 |
| 1c | 4-OCH3 | H | 15.8 |
| 1d | H | 2-CH3 | 8.7 |
| 1e | H | 3-OH | 12.1 |
This table is for illustrative purposes and does not represent actual experimental data.
Influence of Cyclohexanol Ring Stereochemistry (cis/trans) on Activity
The stereochemistry of the cyclohexanol ring, specifically the relative orientation of the amino and hydroxyl groups (cis or trans), is a critical determinant of biological activity. The three-dimensional arrangement of these functional groups dictates how a molecule can orient itself within the binding site of a biological target.
For derivatives of 4-aminocyclohexanol, the specific stereoisomer can be crucial for its pharmacological effect. For example, in the case of the mucolytic agent Ambroxol, the trans configuration of a substituted aminocyclohexanol derivative is essential for its desired activity. This highlights the profound impact of stereochemistry on the biological efficacy of these compounds.
Conversely, in some contexts, the cis isomer may exhibit greater potency. For instance, some studies have suggested that cis-4-aminocyclohexanol has demonstrated higher anticancer activity compared to its trans counterpart in certain cancer cell lines. This differential activity underscores the importance of synthesizing and evaluating stereochemically pure isomers to fully elucidate the SAR.
The preference for one stereoisomer over the other is often due to the specific topology of the receptor binding pocket. A trans isomer will present its substituents in a different spatial orientation compared to a cis isomer, leading to more favorable or unfavorable interactions with amino acid residues in the target protein. The more stable chair conformation of the cyclohexane (B81311) ring will place bulky substituents in the equatorial position to minimize steric hindrance, and the relative orientation of these groups in the cis and trans isomers will lead to distinct three-dimensional shapes.
| Isomer | Relative Orientation of Amino and Hydroxyl Groups | Potential Biological Activity Profile |
| cis | On the same side of the ring | May exhibit higher activity in specific cellular contexts, such as certain cancer cell lines. |
| trans | On opposite sides of the ring | Often crucial for the pharmacological effect of certain drugs, such as Ambroxol. |
Role of the Aminophenyl Moiety in Binding and Reactivity
The aminophenyl moiety is a key pharmacophoric element in the this compound scaffold, playing a multifaceted role in molecular recognition and reactivity. The primary amino group on the phenyl ring can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptors such as carbonyl oxygens or nitrogen atoms of amino acid residues in a protein's active site.
Furthermore, under physiological conditions, this amino group can be protonated, allowing it to participate in strong electrostatic or ionic interactions with negatively charged residues like aspartate or glutamate. The aromatic nature of the phenyl ring itself can contribute to binding through π-π stacking interactions with aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.
The position of the amino group on the phenyl ring is also critical. In the case of the 3-amino (meta) position, it places the amino group in a specific vector that can be optimal for interacting with a particular region of a binding site. The reactivity of the aminophenyl group can also be exploited for covalent inhibition, where the amine acts as a nucleophile to form a permanent bond with an electrophilic residue in the target protein, leading to irreversible inhibition. The development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives as potent anticancer agents highlights the importance of the 3-aminophenyl group in achieving high in vitro potency. nih.gov
Positional Isomerism Effects (e.g., ortho-, meta-, para-substitution)
Research on 4-amino-4-arylcyclohexanones has demonstrated that analgesic activity is highly sensitive to the nature and position of substituents on the aromatic ring. nih.gov This principle is broadly applicable to the this compound scaffold. For example, a substituent in the ortho position is in close proximity to the amino group, which can lead to intramolecular hydrogen bonding or steric hindrance that affects the conformation of the molecule and its ability to bind to a receptor.
A meta substituent, as in the core scaffold, directs functionality in a distinct vector away from the main axis of the molecule. A para substituent, on the other hand, is positioned directly opposite the point of attachment to the cyclohexanol moiety and can extend into a different region of the binding pocket.
The following table illustrates hypothetical activity data for positional isomers, emphasizing the importance of substituent placement.
| Compound ID | Substituent Position on Aminophenyl Ring | Biological Activity (IC50, µM) |
| 2a | ortho-Chloro | 25.1 |
| 2b | meta-Chloro | 8.9 |
| 2c | para-Chloro | 12.3 |
This table is for illustrative purposes and does not represent actual experimental data.
Conformational Flexibility and Its Implications for Molecular Recognition
The conformational flexibility of the this compound scaffold is a key factor in its ability to adapt to the shape of a receptor's binding site, a concept often referred to as "induced fit." The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. In substituted cyclohexanes, the chair conformation where the substituent occupies an equatorial position is generally more stable than the axial position due to reduced steric interactions. libretexts.org
The aminophenyl group also possesses rotational freedom around the carbon-nitrogen and carbon-carbon single bonds. This flexibility allows the entire molecule to adopt a range of low-energy conformations. The ability to assume a specific conformation that is complementary to the binding site is crucial for achieving high-affinity binding.
Molecular modeling and conformational analysis are powerful tools for understanding the preferred conformations of these molecules and how they might interact with a target. By predicting the lowest energy conformations, medicinal chemists can design derivatives that are pre-organized to fit into the binding site, potentially increasing their potency and selectivity. The interplay between the conformational preferences of the cyclohexanol ring and the rotational freedom of the aminophenyl group creates a complex conformational landscape that can be exploited for rational drug design.
Future Research Directions and Advanced Synthetic Strategies
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sphinxsai.com For the synthesis of aniline (B41778) derivatives like 4-[(3-Aminophenyl)amino]cyclohexanol, future research will focus on replacing traditional synthetic methods, which can be cumbersome and hazardous, with more environmentally benign alternatives. nih.govresearchgate.net
Key areas of development include:
Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. Research into methodologies like the one-pot, three-component aza-Friedel–Crafts reaction in aqueous media, catalyzed by Brønsted acidic ionic liquids, showcases a path towards greener synthesis of aniline-based compounds. nih.gov
Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. sphinxsai.com This involves moving away from stoichiometric reagents to catalytic processes.
Renewable Feedstocks: A long-term goal is the synthesis of nitrogenous chemicals from biomass-derived molecules, providing a sustainable production route that leverages renewable resources and environmental friendliness. rsc.org
Energy Efficiency: Employing reactions that can be conducted at room temperature and atmospheric pressure significantly lowers the energy consumption and carbon footprint of the synthesis. nih.govresearchgate.net Electrochemical approaches also present a promising avenue for improving operational conditions and sustainability in aniline production. chemistryworld.com
| Principle | Conventional Approach | Green Chemistry Approach | Potential Impact on this compound Synthesis |
|---|---|---|---|
| Solvent | Volatile organic solvents | Water, supercritical fluids, ionic liquids nih.gov | Reduced environmental pollution and worker exposure. |
| Reagents | Hazardous reagents, stoichiometric amounts | Catalytic reagents, less toxic alternatives sphinxsai.com | Improved safety and reduced chemical waste. |
| Energy | High temperatures and pressures | Ambient temperature and pressure, microwave, or electrochemical energy nih.govchemistryworld.com | Lower energy consumption and operational costs. |
| Atom Economy | Often low, with significant byproduct formation | High, maximizing incorporation of starting materials into the product sphinxsai.com | Minimized waste generation. |
Chemoenzymatic and Biocatalytic Approaches for Enhanced Selectivity
Biocatalysis offers unparalleled selectivity and efficiency for synthesizing complex chiral molecules like amino alcohols. frontiersin.orgwestlake.edu.cn The use of enzymes can address long-standing challenges in traditional catalysis, particularly in controlling stereochemistry. nih.gov Future strategies for synthesizing this compound will likely involve chemoenzymatic routes that combine the strengths of both chemical and biological catalysts. nih.gov
Promising biocatalytic approaches include:
Engineered Enzymes: Directed evolution and protein engineering can create novel enzymes with enhanced activity and specificity for non-natural substrates. nih.gov Amine dehydrogenases (AmDHs), for example, have been engineered for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.org
Enzymatic Cascades: One-pot synthesis using multiple enzymes, such as combining a keto reductase (KRED) and an amine transaminase (ATA), can enable the stereoselective synthesis of aminocyclohexanol isomers from simple starting materials. researchgate.net This avoids the need for isolating intermediates, making the process more efficient.
Nitroreductases (NRs): For the aniline portion of the molecule, nitroreductases offer a green alternative to precious-metal catalysts for the reduction of nitroarenes. nih.govacs.org This method operates under atmospheric pressure in aqueous media and exhibits high chemoselectivity. nih.gov
Heme-Dependent Enzymes: Engineered heme enzymes like cytochrome P450 show potential for catalyzing C-N bond formation through novel mechanisms, which could be harnessed for the final coupling step in the synthesis. researchgate.net
Flow Chemistry and Continuous Processing for Efficient Production
Continuous manufacturing is emerging as a transformative approach for producing active pharmaceutical ingredients (APIs), offering enhanced efficiency, quality, and sustainability compared to traditional batch processing. pharmafeatures.com This methodology is highly applicable to the synthesis of this compound, particularly for scaling up production. acs.orgsterlingpharmasolutions.com
Advantages of flow chemistry include:
Enhanced Safety and Control: Performing reactions in small-volume microreactors provides superior control over parameters like temperature and pressure, allowing for the safe use of hazardous reagents or extreme reaction conditions. sterlingpharmasolutions.commdpi.com
Increased Efficiency and Throughput: Continuous processing eliminates downtime between steps, reduces reaction times, and maximizes throughput by running 24/7 until the desired volume is produced. pharmafeatures.comsterlingpharmasolutions.comacs.org
Integration and Automation: Flow chemistry allows for the seamless integration of multiple reaction, extraction, and purification steps into a single, automated process, reducing manual intervention and improving consistency. acs.orgmdpi.comacs.org
Scalability: Scaling up production in a flow system is often simpler than in batch processing, involving longer run times rather than larger, more complex reactors.
A potential continuous flow synthesis for a related aniline derivative involved a three-step sequence without any solvent switching, demonstrating the remarkable efficiency of this approach. acs.org Similarly, the selective reduction of nitroarenes has been successfully implemented in a continuous flow system using a packed-bed reactor. mdpi.com
Exploration of Novel Catalytic Systems for C-N Bond Formation
The formation of the C-N bond between the 3-aminophenyl group and the cyclohexanol (B46403) moiety is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for this transformation. acs.orgorganic-chemistry.org Future research will focus on developing more active, stable, and versatile catalytic systems.
Key areas for exploration are:
Advanced Ligand Design: The development of bulky, electron-rich biaryl phosphine (B1218219) ligands has been transformative for the Buchwald-Hartwig reaction. mit.edusigmaaldrich.com Further rational ligand design aims to create catalysts that can handle more challenging or sterically hindered substrates under milder conditions. mit.eduresearchgate.net
Stable Precatalysts: The development of air-stable palladium precatalysts (e.g., G3 and G4 Buchwald precatalysts) has simplified reaction setup and improved reproducibility. sigmaaldrich.com These advanced catalysts offer high stability and solubility, often allowing for lower catalyst loadings and shorter reaction times. sigmaaldrich.com
Alternative Metal Catalysts: While palladium is dominant, research into catalysts based on more abundant and less expensive metals like nickel is ongoing. mit.edu Air-stable nickel precatalysts have shown a greatly improved substrate scope for C-N cross-coupling. mit.edu
"Cocktail"-Type Catalysis: Recent studies suggest that in some Buchwald-Hartwig reactions, a dynamic "cocktail" of catalytic species (complexes, clusters, and nanoparticles) may be involved. researchgate.netresearchgate.net Understanding and harnessing this dynamic interplay could lead to the design of more robust and universally applicable catalytic systems. researchgate.net
| Catalyst Generation | Key Features | Advantages for Synthesizing this compound |
|---|---|---|
| Early Systems | Basic Pd complexes with simple phosphine ligands. | Established the feasibility of Pd-catalyzed amination. researchgate.net |
| Buchwald-Hartwig (Gen 1/2) | Bulky, electron-rich biaryl phosphine ligands. mit.edu | Broader substrate scope, including aryl chlorides; improved reactivity. sigmaaldrich.com |
| Buchwald Precatalysts (Gen 3/4) | Air-stable, well-defined precatalysts with improved ligands. sigmaaldrich.com | High stability, ease of use, lower catalyst loading, shorter reaction times. sigmaaldrich.com |
| Novel/Next-Gen Systems | Nickel-based catalysts; "Cocktail"-type systems. mit.eduresearchgate.net | Lower cost (Ni), potentially higher activity and robustness through multiple catalytic pathways. |
Advanced Computational Tools for Predictive Synthesis and Property Tuning
Computational chemistry is becoming an indispensable tool for accelerating catalyst design, predicting reaction outcomes, and tuning the properties of target molecules. For a compound like this compound, in silico methods can guide experimental work, saving time and resources.
Applications of computational tools include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to study reaction mechanisms, such as the oxidative addition and reductive elimination steps in a catalytic cycle, providing insights to guide catalyst improvement.
Predictive Modeling: In silico screening of virtual libraries of ligands or catalysts can identify promising candidates for experimental validation. This can accelerate the discovery of new catalytic systems for C-N bond formation.
Property Tuning: Computational studies can predict how structural modifications to the this compound molecule would affect its electronic and physical properties. This is crucial for designing derivatives with specific functionalities, for instance, for use in sensors or nanomaterials. nih.govresearchgate.net For example, computational analysis can predict changes in the HOMO-LUMO gap upon adsorption of analytes, indicating potential for sensing applications. researchgate.net
Expansion of Applications in Emerging Fields such as Sensing and Nanomaterials
The unique structure of this compound, combining a reactive aniline moiety with a cyclohexanol scaffold, makes it an attractive building block for advanced materials. Future research will explore its incorporation into functional polymers and materials for emerging technologies.
Potential application areas include:
Chemical Sensors: Aniline and its derivatives are known to be effective components in chemical sensors. nih.gov The amine groups in this compound can interact with various analytes, potentially through hydrogen bonding or chemical reaction, leading to a detectable change in optical or electrical properties. sphinxsai.com Polymers derived from this compound could be used to detect pollutants like formaldehyde (B43269) or ammonia (B1221849). nih.govsphinxsai.com
Conductive Polymers: Polyaniline is a well-known conductive polymer. nih.gov By incorporating this compound into polymer chains, it may be possible to create new materials with tailored solubility, processability, and conductive properties for applications in electronics.
Self-Healing Materials: Aminophenyl groups are used in the development of self-healing polymers, for instance, through the incorporation of reversible disulfide bonds. mdpi.com The functional groups on this compound could be leveraged to create cross-linked polymer networks capable of self-repair, which is valuable for coatings and flexible electronics. mdpi.com
High-Performance Polymers: The rigid structure of the aminophenyl group can be used to synthesize high-performance polymers like polyimides for applications such as gas separation membranes. mdpi.com
Q & A
Q. What are the recommended synthetic routes for preparing 4-[(3-Aminophenyl)amino]cyclohexanol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Amination : Coupling 3-aminophenol with a cyclohexanol derivative via nucleophilic substitution or reductive amination.
- Purification : Solvent extraction (e.g., dichloromethane/water) followed by crystallization using ethanol or acetone .
- Optimization : Reaction temperature (e.g., 60–80°C) and catalyst selection (e.g., NaBH(OAc)₃ for reductive amination) significantly impact yield. Use design-of-experiment (DoE) approaches, such as Yates pattern design, to optimize molar ratios and catalyst loading .
Q. How can the purity and structural identity of this compound be validated?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy : Compare NMR (¹H, ¹³C) and FTIR data with reference standards. Key peaks include aromatic NH (δ 6.5–7.5 ppm) and cyclohexanol OH (δ 1.2–2.0 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 263 g/mol) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are suitable for studying its mechanism?
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, HER2) using fluorescence polarization assays. Evidence suggests structural analogs (e.g., UNC2250) inhibit tyrosine kinases at IC₅₀ < 100 nM .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7) via MTT or flow cytometry (FITC-BrdU assay) to assess apoptosis and cell cycle arrest .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like β-adrenergic receptors .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Source Analysis : Verify synthesis conditions (e.g., stereochemistry: cis vs. trans isomers) and purity (>95% by HPLC). Discrepancies in IC₅₀ values may arise from impure batches .
- Assay Variability : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) and control for variables like serum concentration .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., ambroxol derivatives) to identify structure-activity relationships (SARs) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Prodrug Design : Introduce phosphate or acetyl groups to the cyclohexanol moiety to enhance water solubility .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to increase oral bioavailability .
- Metabolic Stability : Assess hepatic microsome clearance rates and modify substituents (e.g., trifluoromethyl groups) to reduce CYP450 metabolism .
Q. How can the environmental impact of this compound be assessed?
- Ecotoxicity : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .
- Degradation Studies : Monitor hydrolysis (pH 7–9) and photolysis (UV light) to identify breakdown products via LC-MS .
Methodological Notes
- Data Reproducibility : Always report reaction conditions (solvent, temperature, catalyst) and biological assay parameters (cell density, incubation time) to enable replication .
- Ethical Compliance : Follow institutional guidelines for animal studies (e.g., IACUC protocols) when testing toxicity or efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
